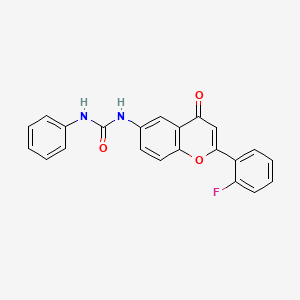

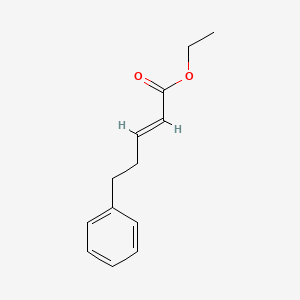

(E)-5-Phenyl-pent-2-enoic acid ethyl ester

カタログ番号 B2885363

CAS番号:

55282-95-6

分子量: 204.269

InChIキー: KODUAASIAODNCH-YRNVUSSQSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(E)-5-Phenyl-pent-2-enoic acid ethyl ester” is a chemical compound with the molecular formula C13H16O2 . It is used for research purposes.

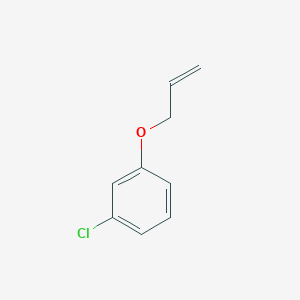

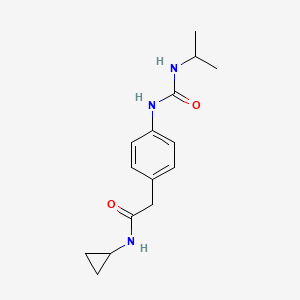

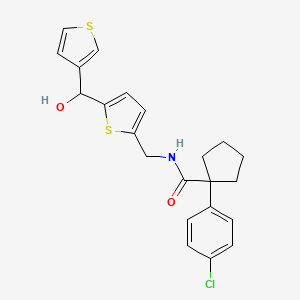

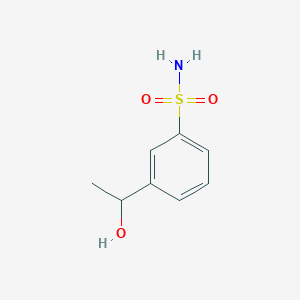

Molecular Structure Analysis

The molecular structure of “(E)-5-Phenyl-pent-2-enoic acid ethyl ester” consists of 13 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The detailed structure can be found in the PubChem database .Physical And Chemical Properties Analysis

The boiling point of “(E)-5-Phenyl-pent-2-enoic acid ethyl ester” is predicted to be 304.0±21.0 °C, and its density is predicted to be 1.011±0.06 g/cm3 .科学的研究の応用

Synthesis and Rearrangements

- Studies have demonstrated the utility of allyl esters in constructing fluorine-containing carboxylic acid derivatives, including those similar to (E)-5-Phenyl-pent-2-enoic acid ethyl ester. Such studies focus on the synthesis of these derivatives and their rearrangement processes, which are significant in organic chemistry (Dreier et al., 2017).

Chemical Reactions and Transformations

- Research on octadecatrienoic acid ethyl esters, which bear some similarity to (E)-5-Phenyl-pent-2-enoic acid ethyl ester, reveals their ability to undergo various reactions, such as cyclization and sigmatropic hydrogen shift. These transformations are important for understanding chemical reaction pathways (Matikainen et al., 1997).

Novel Functional Diacids Synthesis

- Research has been conducted on the synthesis of novel diacids, which include derivatives of pentenoic acid, a closely related compound to (E)-5-Phenyl-pent-2-enoic acid ethyl ester. These studies explore the synthesis methods and the influence of various factors such as solvents and reaction time (Zhang Zhi-qin, 2004).

Enzymatic Kinetic Resolution

- Studies have been performed on the enzymatic kinetic resolution of 3-phenyl-4-pentenoic acid esters. Such research is crucial in the development of methods for the production of enantiomerically pure compounds, which is important in pharmaceutical synthesis (Brodzka et al., 2012).

Intramolecular Cyclization

- Research on intramolecular cyclization processes, involving compounds similar to (E)-5-Phenyl-pent-2-enoic acid ethyl ester, has been conducted. Such studies are significant in the field of medicinal chemistry, as they explore the synthesis of complex molecular structures (Pinto et al., 2011).

Polymer Synthesis and Functionalization

- There has been research on the synthesis and functionalization of polymers using esters related to (E)-5-Phenyl-pent-2-enoic acid ethyl ester. These studies are crucial in the development of new materials with specific properties (Dalil et al., 2000).

Solar Cell Applications

- Fullerene derivatives, such as ethyl esters similar to (E)-5-Phenyl-pent-2-enoic acid ethyl ester, are used in the electron-transport layer of solar cells. Research in this area focuses on enhancing the efficiency and stability of solar cells (Yang et al., 2019).

特性

IUPAC Name |

ethyl (E)-5-phenylpent-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-2-15-13(14)11-7-6-10-12-8-4-3-5-9-12/h3-5,7-9,11H,2,6,10H2,1H3/b11-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODUAASIAODNCH-YRNVUSSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CCCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/CCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-5-Phenyl-pent-2-enoic acid ethyl ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![3-[(2,5-Dimethoxyphenyl)carbamoyl]-2-(hexylamino)propanoic acid](/img/structure/B2885281.png)

![3-(1-azepanylcarbonyl)-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2885282.png)

![5-[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-3-phenyl-1H-pyrimidine-2,4-dione](/img/structure/B2885285.png)

![N-(2-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2885287.png)

![N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2885288.png)

![2-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}-2H-1,2,3-triazole](/img/structure/B2885295.png)

![2-Chloro-N-[2-(propylamino)ethyl]pyridine-4-carboxamide;hydrochloride](/img/structure/B2885297.png)